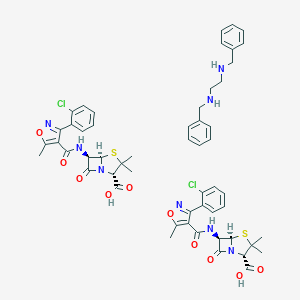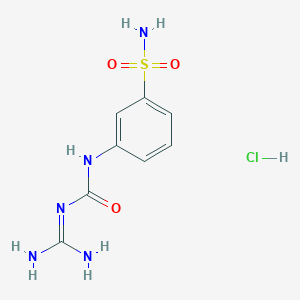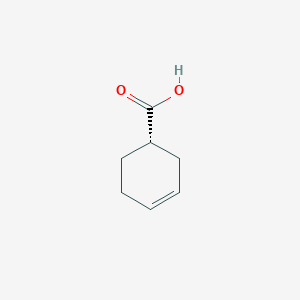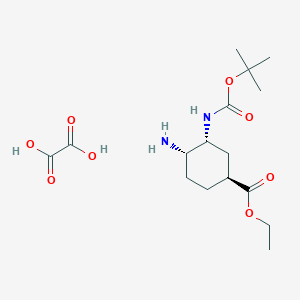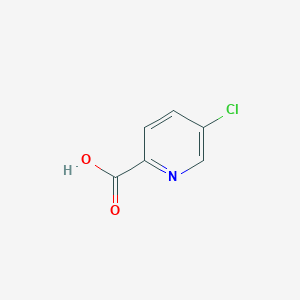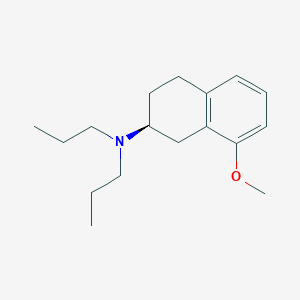
(S)-8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine, commonly known as 8-OH-DPAT, is a synthetic compound that belongs to the class of serotonin receptor agonists. It has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.
Mecanismo De Acción
8-OH-DPAT acts as a selective agonist of the 5-HT1A serotonin receptor, which is widely distributed in the brain and plays a key role in the regulation of mood, anxiety, and cognition. Activation of this receptor by 8-OH-DPAT leads to a decrease in the firing rate of serotonergic neurons in the dorsal raphe nucleus, resulting in an increase in serotonin release in the prefrontal cortex and other regions of the brain. This, in turn, leads to the modulation of various neurotransmitter systems, including dopamine and glutamate, which are involved in the regulation of mood and cognition.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 8-OH-DPAT are complex and varied, depending on the dose, route of administration, and experimental conditions. In general, it has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models and clinical studies. It has also been shown to improve motor function in animal models of Parkinson's disease. However, the precise mechanisms underlying these effects are not fully understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-OH-DPAT has several advantages for use in lab experiments, including its high selectivity for the 5-HT1A serotonin receptor, its ability to cross the blood-brain barrier, and its well-established pharmacological profile. However, there are also some limitations to its use, including its relatively short half-life, its potential for non-specific binding to other receptors, and its potential for inducing side effects in some experimental models.
Direcciones Futuras
There are several potential future directions for research on 8-OH-DPAT, including the development of more selective and potent agonists of the 5-HT1A serotonin receptor, the investigation of its potential therapeutic applications in the treatment of other neurological and psychiatric disorders, and the exploration of its mechanisms of action at the molecular and cellular level. Additionally, the use of advanced imaging techniques, such as positron emission tomography (PET) and functional magnetic resonance imaging (fMRI), may provide new insights into the effects of 8-OH-DPAT on the brain and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 8-OH-DPAT involves the reaction between 2-naphthol and dipropylamine in the presence of a reducing agent, such as lithium aluminum hydride. The resulting product is then treated with methanol and hydrochloric acid to obtain the final compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
8-OH-DPAT has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models and clinical studies. It has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to improve motor function in animal models.
Propiedades
Número CAS |
119432-89-2 |
|---|---|
Nombre del producto |
(S)-8-Methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine |
Fórmula molecular |
C17H27NO |
Peso molecular |
261.4 g/mol |
Nombre IUPAC |
(2S)-8-methoxy-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C17H27NO/c1-4-11-18(12-5-2)15-10-9-14-7-6-8-17(19-3)16(14)13-15/h6-8,15H,4-5,9-13H2,1-3H3/t15-/m0/s1 |
Clave InChI |
SPOMVKJPPZWHRF-HNNXBMFYSA-N |
SMILES isomérico |
CCCN(CCC)[C@H]1CCC2=C(C1)C(=CC=C2)OC |
SMILES |
CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)OC |
SMILES canónico |
CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)OC |
Sinónimos |
(S)-8-METHOXY-N,N-DIPROPYL-1,2,3,4-TETRAHYDRONAPHTHALEN-2-AMINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



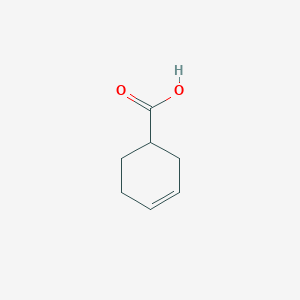
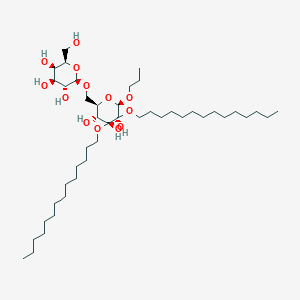
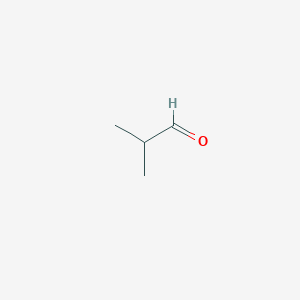
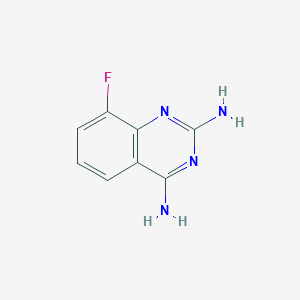
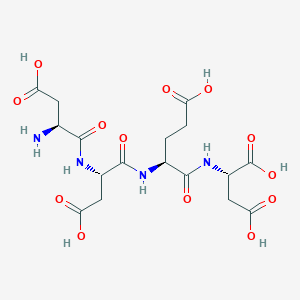
![4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B47891.png)
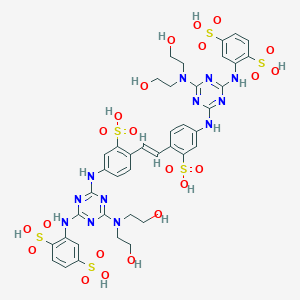
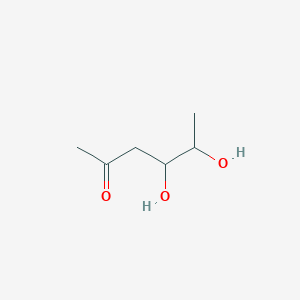
![(3S,6S,9S,12R,15S,18S,21S,24S,30S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,18,19,25,28-decamethyl-6,9,24-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B47896.png)
